N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N-(3-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,4-c]pyrazole core, which is known for its biological activity and versatility in chemical reactions.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-25-12-5-3-11(4-6-12)21-15(13-9-26-10-14(13)20-21)19-17(24)16(23)18-7-2-8-22/h3-6,22H,2,7-10H2,1H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYQPQOHTAKCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the hydroxypropyl and methoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, thiophene compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thieno[3,4-c]pyrazole core or the methoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
N-(3-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The thieno[3,4-c]pyrazole core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxypropyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide: shares similarities with other thieno[3,4-c]pyrazole derivatives, such as those with different substituents on the pyrazole or thiophene rings.
Thieno[3,4-c]pyrazole derivatives: These compounds are known for their diverse biological activities and are often used in medicinal chemistry research.
Uniqueness
The uniqueness of N-(3-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl and methoxyphenyl groups may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
Biological Activity
N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound's structural formula can be described as follows:
- IUPAC Name : N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
- Molecular Formula : C17H20N4O6S
- Molecular Weight : 396.43 g/mol
The presence of specific functional groups such as hydroxypropyl and methoxyphenyl contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research suggests that it may modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects. The exact pathways remain to be fully elucidated but are believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors involved in hormonal regulation or cell signaling.
Anti-inflammatory Activity
Studies have indicated that derivatives of thieno[3,4-c]pyrazole compounds exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Properties
Research has shown that thieno[3,4-c]pyrazole derivatives may possess anticancer activity. For instance, compounds similar in structure have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .
Case Studies
- Study on Cytotoxicity : A recent study investigated the cytotoxic effects of a thieno[3,4-c]pyrazole derivative on melanoma cells. The compound exhibited selective cytotoxicity and induced cell cycle arrest at the S phase while reducing melanin production in the cells .
- LHRH Receptor Antagonism : Another study focused on related thienopyrimidine derivatives that showed potent antagonistic activity against the luteinizing hormone-releasing hormone (LHRH) receptor. These findings suggest a potential application in treating hormone-dependent cancers .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX | |
| Anticancer | Induction of apoptosis in melanoma cells | |
| Hormonal Regulation | Antagonism at LHRH receptors |
Synthesis Methods
| Method Type | Description | Efficiency |
|---|---|---|
| Multi-step Synthesis | Involves preparation of thieno core and substitutions | High yield |
| Industrial Production | Continuous flow reactors for large-scale synthesis | Consistent quality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
